Atropine is a tropane alkaloid derived from the plant Atropa belladonna, commonly known as deadly nightshade. It is classified as a muscarinic antagonist, meaning it blocks the action of acetylcholine at muscarinic receptors, which are part of the parasympathetic nervous system. The compound appears as white crystalline powder or needle-like crystals and has a molecular formula of C₁₇H₂₃NO₃, with a molecular weight of approximately 289.38 g/mol . Atropine is highly soluble in water and is often used in medical settings for various purposes, including treating organophosphate poisoning and bradycardia.
Atropine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) []. Acetylcholine is a neurotransmitter that plays a vital role in the nervous system and other bodily functions. By binding to mAChRs, atropine blocks the action of acetylcholine, leading to various physiological effects.
Atropine is a potentially toxic compound. Overdoses can cause a wide range of symptoms, including dry mouth, blurred vision, dilated pupils, rapid heart rate, hallucinations, and even death. It is crucial to handle atropine with care in a laboratory setting and to strictly follow safety protocols.
Atropine acts as a competitive antagonist for muscarinic acetylcholine receptors (mAChRs), blocking the effects of the neurotransmitter acetylcholine in various tissues. This property makes it a valuable tool for researchers studying the role of mAChRs in diverse physiological processes. By selectively blocking specific mAChR subtypes, scientists can elucidate their contributions to functions like:
Recent research suggests that atropine may have potential applications in cancer therapy. Studies have shown that it can:
Atropine's primary chemical reaction involves its interaction with muscarinic acetylcholine receptors. As a competitive antagonist, it binds to these receptors, preventing acetylcholine from exerting its effects on smooth muscle and glands innervated by postganglionic cholinergic nerves . This action leads to various physiological effects such as increased heart rate, dilation of pupils, and reduced secretions from glands. Atropine can also undergo hydrolysis in the liver, resulting in metabolites like noratropine and tropic acid .
Atropine exhibits a range of biological activities due to its anticholinergic properties. Its primary actions include:
Atropine has several important medical applications:
Atropine interacts with various medications and substances:
Several compounds share structural or functional similarities with atropine. Here are some notable examples:
Compound | Structure Similarity | Primary Use | Unique Features |
---|---|---|---|
Hyoscyamine | Isomer of atropine | Antispasmodic | More potent than atropine for some indications |
Scopolamine | Related alkaloid | Motion sickness treatment | CNS depressant properties; used for nausea |
Ipratropium | Synthetic derivative | Asthma treatment | Primarily acts on respiratory tract; less systemic effects |
Glycopyrrolate | Synthetic derivative | Reducing salivation | More potent antisialagogue effect than atropine |
Atropine's uniqueness lies in its broad range of applications across different medical fields while being effective against specific conditions like organophosphate poisoning and bradycardia. Its ability to cross the blood-brain barrier also distinguishes it from some other anticholinergic agents.
Atropine is a tropane alkaloid with the molecular formula C₁₇H₂₃NO₃ and a molecular weight of 289.37-289.38 grams per mole [1] [2] [3]. The compound exhibits a complex bicyclic structure characterized by an 8-azabicyclo[3.2.1]octane ring system, which forms the fundamental tropane skeleton [1] [25]. The molecular structure consists of a tropine moiety (8-methyl-8-azabicyclo[3.2.1]octan-3-ol) esterified with tropic acid (3-hydroxy-2-phenylpropanoic acid) [4] [7].
The International Union of Pure and Applied Chemistry nomenclature for atropine is (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-hydroxy-2-phenylpropanoate [1] [2]. The chemical structure comprises amino alcohol esters, where the ester linkage connects the hydroxyl group of tropine with the carboxyl group of tropic acid [4]. This esterification creates the pharmacologically active compound that maintains the characteristic tropane alkaloid framework [23] [24].
The skeletal arrangement demonstrates the integration of ornithine-derived nitrogen-methylpyrrolinium and malonyl-coenzyme A units, reflecting the biosynthetic origin of tropane alkaloids [28]. The structure includes a tertiary amine nitrogen within the bicyclic system, a phenyl ring attached to the acid component, and a hydroxyl group that contributes to the compound's chemical reactivity [4] [16].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₇H₂₃NO₃ | Multiple sources [1] [2] [3] |
Molecular Weight (g/mol) | 289.37-289.38 | ChemSpider, PubChem [1] [2] |
International Union of Pure and Applied Chemistry Name | (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-hydroxy-2-phenylpropanoate | PubChem [1] |
Chemical Abstract Service Number | 51-55-8 | Multiple sources [3] [4] |
Crystalline Form | Orthorhombic prisms/rhombic needles | United States Department of Agriculture Technical Report [5] |
Atropine exists as a racemic mixture composed of equimolar concentrations of (S)- and (R)-atropine enantiomers [1] [7]. This racemic composition represents a 1:1 ratio of d-hyoscyamine and l-hyoscyamine, where only the l-hyoscyamine component exhibits significant pharmacological activity [7] [9] [12]. The racemic nature of atropine renders the compound optically inactive, distinguishing it from its individual enantiomeric components [4] [8].
The racemic composition significantly impacts the compound's overall activity profile, as d-hyoscyamine demonstrates substantially reduced antimuscarinic potency compared to l-hyoscyamine [24] [27]. Research indicates that l-hyoscyamine possesses approximately 98 percent of the anticholinergic power of atropine, while the d-isomer contributes minimally to the biological effects [27]. This stereochemical relationship explains why atropine, despite being a racemic mixture, retains significant pharmacological activity through the contribution of its active l-hyoscyamine component [24] [27].
The stereoisomeric relationship between atropine and hyoscyamine represents a fundamental aspect of tropane alkaloid chemistry [9] [12]. Hyoscyamine exists as the pure l-enantiomer (levorotatory isomer), while atropine constitutes the racemic mixture containing both d- and l-hyoscyamine in equal proportions [7] [27]. This relationship establishes atropine as racemic hyoscyamine, where the stereochemical configuration at the α-carbon of the tropic acid moiety determines the enantiomeric identity [9] [24].
The conversion from l-hyoscyamine to racemic atropine occurs through epimerization at the benzyl stereocenter during chemical processing [9]. The configurational instability at this position facilitates the interconversion between the two enantiomeric forms under conditions commonly encountered during extraction and purification [9]. This stereochemical lability results from the relatively low energy barrier associated with inversion at the α-carbon adjacent to the phenyl group [9].
Comparative analysis reveals distinct differences in the stereochemical behavior of related tropane alkaloids [24] [27]. Scopolamine maintains its stereochemical integrity more effectively than hyoscyamine, demonstrating greater configurational stability under similar processing conditions [24]. The structural difference lies in the presence of an epoxide bridge in scopolamine, which restricts conformational flexibility and reduces the tendency toward racemization [24]. These stereochemical considerations are crucial for understanding the relationship between structure and stability in tropane alkaloid chemistry [23] [24].
Atropine contains three to four stereogenic centers, with three classified as chirotopic and one as achirotopic according to established stereochemical terminology [6]. The chirotopic centers include the bridgehead carbons of the tropane ring system and the benzylic carbon of the tropic acid component [6]. These stereogenic centers can be assigned R or S configurations based on Cahn-Ingold-Prelog priority rules [6] [7].
The primary stereogenic center of greatest significance is located at the α-carbon of the tropic acid moiety, which bears the hydroxyl group and determines the enantiomeric identity of the molecule [6] [20]. This center exhibits low configurational stability, facilitating the racemization process that converts pure l-hyoscyamine to racemic atropine [9]. The remaining stereogenic centers within the tropane ring system demonstrate greater configurational stability due to the rigid bicyclic framework [6].
Conformational analysis using nuclear magnetic resonance and dipole moment measurements reveals specific spatial arrangements within the atropine molecule [10]. The ester group adopts a cis conformation relative to the tropane ring system, with the phenyl-CH(CH₂OH)-CO grouping existing in equilibrium between distinct conformational states [10]. These conformational preferences influence the three-dimensional arrangement of the molecule and affect the accessibility of the stereogenic centers to chemical and enzymatic transformations [10].
Stereochemical Property | Description |
---|---|
Number of Stereogenic Centers | 3-4 stereogenic centers (3 chirotopic, 1 achirotopic) [6] |
Racemic Composition | 1:1 ratio of (R)- and (S)-atropine [1] [7] |
Configurational Stability | Low stability at benzyl stereocenter [9] |
Optical Activity | Optically inactive (racemic mixture) [4] [8] |
Enantiomeric Relationship | Atropine = racemic hyoscyamine [7] [27] |
Atropine exhibits a melting point range of 114-118°C under standard atmospheric conditions [4] [5] [16] [32]. The compound appears as white crystalline powder or colorless crystals with an odorless characteristic [4] [5] [16]. When subjected to controlled thermal analysis, atropine demonstrates specific crystalline forms including orthorhombic prisms from acetone and rhombic needles from dilute alcohol solutions [5].
Thermal stability studies reveal that atropine undergoes systematic degradation patterns at elevated temperatures [14]. At temperatures not exceeding 250°C, the primary degradation mechanisms involve water elimination and cleavage of the ester bond [14]. The thermal energy at this temperature range is sufficient only for low-energy reactions such as functional group elimination, resulting in the formation of dehydrated atropine derivatives and tropine through ester bond cleavage [14].
At higher temperatures approaching 275°C, atropine experiences almost complete thermal degradation through multiple pathways [14]. The elimination of formaldehyde becomes the predominant degradation mechanism at these elevated temperatures, where sufficient thermal energy exists to break high-energy chemical bonds [14]. These thermal degradation patterns demonstrate temperature-dependent reaction pathways, with atropine showing greater thermal lability compared to structurally related scopolamine under identical conditions [14].
The sublimation behavior of atropine occurs at 83-88°C under reduced pressure conditions of 0.02 millimeters of mercury [16]. This sublimation characteristic provides an alternative method for purification and demonstrates the volatility properties of the compound under specific pressure and temperature combinations [16]. The thermal behavior data indicate that atropine requires careful temperature control during processing and storage to maintain chemical integrity [14].
Atropine demonstrates markedly different solubility characteristics across various solvent systems, reflecting its amphiphilic molecular structure [16] [31] [32] [33]. In aqueous systems, atropine exhibits limited solubility with values ranging from 0.22 milligrams per 100 milliliters at 25°C to 1.6 grams per liter at 18°C [16] [31]. The compound shows enhanced aqueous solubility in phosphate-buffered saline at physiological pH 7.2, reaching approximately 10 milligrams per milliliter [31].
Organic solvents provide significantly enhanced solubility for atropine, with ethanol demonstrating the highest solubility values [31] [32] [33]. Solubility in ethanol ranges from 16 milligrams per milliliter to 58 milligrams per milliliter, with some sources reporting values as high as 500 milligrams per milliliter [31] [32] [33]. Dimethyl sulfoxide and dimethyl formamide also serve as effective solvents, with solubilities of 10-58 milligrams per milliliter and 2 milligrams per milliliter, respectively [31] [33].
Halogenated solvents show moderate solubility characteristics for atropine [16]. Chloroform dissolves atropine at concentrations of 6.756 grams per 100 milliliters, while dichloromethane achieves similar solubility at 6.523 grams per 100 milliliters [16]. Aromatic solvents like benzene demonstrate lower solubility values of 0.9214 grams per 100 milliliters, and diethyl ether shows minimal solubility at 0.563 grams per 100 milliliters [16].
Solvent | Solubility | Classification |
---|---|---|
Water (25°C) | 0.22 mg/100 mL [16] | Practically insoluble |
Water (18°C) | 1.6 g/L [4] | Slightly soluble |
Ethanol | 16-58 mg/mL [31] [32] [33] | Very soluble |
Dimethyl sulfoxide | 10-58 mg/mL [31] [33] | Soluble |
Chloroform | 6.756 g/100 mL [16] | Slightly soluble |
Glycerol | 35 mg/mL [32] | Soluble |
Phosphate-buffered saline (pH 7.2) | ~10 mg/mL [31] | Soluble |
Infrared spectroscopy reveals characteristic absorption bands that identify specific functional groups within the atropine molecule [15] [5]. The hydroxyl group demonstrates a broad absorption band at 3204-3470 wavenumbers, corresponding to O-H stretch vibrations [15]. The carbonyl group of the ester linkage produces a distinct absorption at 1720 wavenumbers, confirming the presence of the ester functional group [15].
Aliphatic carbon-hydrogen stretching vibrations appear at 2928-2940 wavenumbers, while the corresponding bending vibrations occur at 1454-1475 wavenumbers [15]. The carbon-nitrogen stretching frequency manifests at 1475 wavenumbers, and carbon-oxygen bond stretching produces a strong absorption band at 1176 wavenumbers [15]. These spectroscopic signatures provide definitive identification of the molecular structure and functional group composition [15].
Ultraviolet spectroscopy in methanol solvent reveals three distinct absorption maxima characteristic of the phenyl chromophore [5]. The absorption peaks occur at 252 nanometers (log ε = 2.22), 258 nanometers (log ε = 2.29), and 262 nanometers (log ε = 2.21) [5]. These absorption characteristics reflect the electronic transitions associated with the aromatic ring system of the tropic acid component [5].
Nuclear magnetic resonance spectroscopy provides detailed structural information about the atropine molecule [15]. Proton nuclear magnetic resonance analysis shows characteristic chemical shifts, with the hydroxyl proton appearing as a broad signal at 4-5 parts per million [15]. The formation of inclusion complexes with cucurbit [6]uril results in altered chemical shift patterns, demonstrating molecular interactions that affect the electronic environment of specific protons [15].
Spectroscopic Technique | Value/Range | Assignment |
---|---|---|
Infrared - O-H stretch | 3204-3470 cm⁻¹ [15] | Hydroxyl group vibrations |
Infrared - C=O stretch | 1720 cm⁻¹ [15] | Carbonyl stretch |
Infrared - C-H stretch | 2928-2940 cm⁻¹ [15] | Aliphatic C-H stretch |
Ultraviolet - Maximum absorption | 252 nm (log ε = 2.22) [5] | Phenyl absorption |
Ultraviolet - Maximum absorption | 258 nm (log ε = 2.29) [5] | Phenyl absorption |
Nuclear magnetic resonance | δH 4-5 ppm [15] | Hydroxyl proton |
Atropine undergoes hydrolysis through multiple mechanistic pathways depending on the reaction conditions and catalysts present [20] [22] [39]. Under alkaline conditions, nucleophilic attack by hydroxide ions on the electrophilic carbon of the ester group initiates the hydrolysis process [20]. This mechanism involves the formation of a tetrahedral intermediate followed by elimination of the tropine moiety, yielding tropine and tropic acid as the primary hydrolysis products [20] [22].
Acid-catalyzed hydrolysis proceeds through a different mechanistic pathway involving protonation of the carbonyl oxygen, which increases the electrophilicity of the ester carbon [20]. Below pH 3, hydrogen-ion-catalyzed hydrolysis of the protonated form of atropine represents the predominant reaction pathway [20]. Above pH 5, hydroxide-ion-catalyzed hydrolysis becomes the main degradation mechanism [20]. The pH of maximum stability for atropine occurs at 3.7, representing the point of minimal hydrolytic degradation [20].
Enzymatic hydrolysis utilizes tropine esterase to catalyze the cleavage of the ester bond under physiological conditions [22] [39]. This enzymatic pathway produces the same products as chemical hydrolysis but operates under milder conditions with high specificity for the ester linkage [39]. The enzymatic mechanism involves binding of atropine to the active site of tropine esterase, followed by nucleophilic attack by activated water molecules [39].
Thermal hydrolysis occurs at elevated temperatures and involves multiple degradation pathways [14]. At 250°C, water elimination and ester cleavage represent the primary degradation mechanisms, producing tropine and dehydrated derivatives [14]. At higher temperatures of 275°C, formaldehyde elimination becomes predominant, resulting in extensive molecular fragmentation [14]. These thermal processes demonstrate the temperature-dependent nature of atropine degradation pathways [14].
Hydrolysis Type | Primary Products | Reaction Conditions | Mechanism |
---|---|---|---|
Alkaline Hydrolysis | Tropine + Tropic acid [20] [22] | Basic pH, NaOH treatment [20] | Nucleophilic attack on ester carbon [20] |
Acid Hydrolysis | Tropine + Tropic acid [20] | Acidic pH, H⁺ catalysis [20] | Electrophilic activation of carbonyl [20] |
Enzymatic Hydrolysis | Tropine + Tropic acid [39] | Tropine esterase enzyme [39] | Enzyme-mediated ester cleavage [39] |
Thermal Hydrolysis (250°C) | Tropine + Water elimination products [14] | High temperature, gas chromatography inlet [14] | Thermal elimination reactions [14] |
The stability of atropine demonstrates a pronounced dependence on pH conditions, with maximum stability occurring in the acidic range between pH 3.5 and 4.0 [19] [20] [21]. At this optimal pH range, atropine experiences minimal degradation and maintains chemical integrity over extended storage periods [19] [21]. The pH-rate profile for atropine hydrolysis shows characteristic V-shaped kinetics, with increasing degradation rates at both higher and lower pH values [20].
Below pH 3, acid-catalyzed hydrolysis becomes the predominant degradation mechanism, with the reaction rate increasing as the hydrogen ion concentration rises [20]. The protonated form of atropine serves as the reactive species in this pH range, undergoing nucleophilic attack by water molecules [20]. Conversely, above pH 5, base-catalyzed hydrolysis accelerates as hydroxide ion concentration increases [20]. This mechanism involves direct nucleophilic attack by hydroxide ions on the ester carbonyl carbon [20].
Clinical formulations must consider these pH stability relationships when developing atropine-containing preparations [19] [21]. Although atropine demonstrates maximum stability at pH 2-4, this acidic range proves poorly tolerated for ocular applications where physiological pH approaches 7 [19]. Consequently, formulation scientists must balance chemical stability against biological compatibility, often accepting reduced stability to achieve acceptable tolerability [19].
Extended stability studies demonstrate the practical implications of pH-dependent degradation [21] [36]. Atropine solutions maintained at pH 6.1 show acceptable stability for six months at 25°C, with concentrations remaining within 90-110% of initial values [21] [36]. However, samples with pH values exceeding 7 demonstrate accelerated formation of tropic acid, the primary degradation product that lacks antimuscarinic activity [19] [21].
pH Range | Stability Classification | Degradation Rate | Primary Mechanism |
---|---|---|---|
< 3.0 | Low stability [20] | High (acid-catalyzed) [20] | H⁺-catalyzed hydrolysis [20] |
3.5-4.0 | Maximum stability [20] | Minimal [20] | Optimal stability zone [20] |
5.0-6.0 | Moderate stability [21] | Moderate [21] | Transition zone [21] |
7.0-8.0 | Low stability [19] | High (base-catalyzed) [19] | Base-catalyzed hydrolysis [19] |
> 8.0 | Very low stability [20] | Very high [20] | Rapid alkaline hydrolysis [20] |
Atropine demonstrates sensitivity to light exposure, requiring protection from photolytic degradation during storage and handling [4] [16]. The compound is classified as light-sensitive, indicating that exposure to ultraviolet and visible light can initiate degradation reactions that compromise chemical integrity [4]. Photolytic degradation represents a significant concern for pharmaceutical formulations, necessitating the use of amber containers and controlled lighting conditions [4].
The photodegradation process involves the absorption of light energy by the aromatic chromophore of the tropic acid component, leading to electronic excitation and subsequent chemical reactions [5]. The ultraviolet absorption characteristics of atropine, with maxima at 252, 258, and 262 nanometers, correspond to wavelengths commonly present in ambient lighting conditions [5]. This overlap between absorption characteristics and environmental light exposure creates the potential for continuous photolytic stress [5].
Photolytic degradation pathways may involve multiple mechanisms including direct photolysis of the ester bond and photo-oxidation of the aromatic ring system [4]. The excited state molecules can undergo various reaction pathways including molecular rearrangements, bond cleavage reactions, and radical formation processes [4]. These photochemical processes result in the formation of degradation products that differ from those produced through thermal or pH-mediated hydrolysis [4].
Prevention of photolytic degradation requires specific storage conditions including protection from light exposure and the use of appropriate packaging materials [4] [16]. Amber glass containers effectively filter harmful wavelengths while allowing visual inspection of the contents [4]. Temperature control in combination with light protection provides optimal conditions for maintaining atropine stability during long-term storage [4] [36].
Atropine belongs to the tropane alkaloid family, sharing structural similarities with hyoscyamine, scopolamine, and cocaine while exhibiting distinct chemical and physical properties [23] [24] [25]. The fundamental tropane ring system (8-azabicyclo[3.2.1]octane) provides the common structural framework, but variations in substitution patterns and stereochemistry result in significant differences in stability, reactivity, and properties [23] [25] [28].
Hyoscyamine, the single l-enantiomer form, demonstrates nearly identical chemical properties to atropine but exhibits enhanced antimuscarinic potency due to its homochiral nature [24] [27]. The l-hyoscyamine component possesses 98% of the anticholinergic power of atropine, while the racemic mixture shows reduced overall activity due to the presence of the less active d-isomer [27]. Both compounds undergo similar hydrolysis pathways, yielding tropine and tropic acid as primary degradation products [24] [41].
Scopolamine exhibits enhanced thermal stability compared to atropine, attributed to the presence of an epoxide bridge that restricts molecular flexibility [14] [24]. Comparative thermal degradation studies demonstrate that scopolamine maintains greater integrity under identical temperature stress conditions [14]. The additional oxygen-containing ring system in scopolamine also influences its solubility characteristics and chemical reactivity patterns [24] [26].
Cocaine represents a structurally related tropane alkaloid with a different substitution pattern, featuring a methyl ester group instead of the hydroxyl-containing tropic acid moiety found in atropine [25] [28]. This structural difference results in distinct stability profiles and degradation pathways, with cocaine showing different pH-dependent behavior and thermal characteristics [25]. The absence of the hydroxyl group eliminates certain hydrogen bonding interactions that influence solubility and reactivity [25].
The hydrolysis products tropine and tropic acid represent the fundamental building blocks of tropane alkaloid chemistry [22] [41]. Tropine, the alcohol component, demonstrates greater chemical stability as an isolated molecule due to the absence of the labile ester linkage [41]. Tropic acid, containing a chiral center at the α-carbon, exhibits different optical activity depending on its stereochemical configuration [41]. These degradation products lack the antimuscarinic activity of the parent alkaloids, making stability considerations crucial for maintaining biological activity [19] [21].
Alkaloid | Molecular Formula | Molecular Weight | Stereochemistry | Stability Comparison | Activity |
---|---|---|---|---|---|
Atropine | C₁₇H₂₃NO₃ [1] | 289.37 [1] | Racemic mixture [1] [7] | Moderate thermal stability [14] | Antimuscarinic (racemic) [7] |
Hyoscyamine (L-form) | C₁₇H₂₃NO₃ [27] | 289.37 [27] | Single enantiomer (L) [27] | Similar to atropine [24] | 98% antimuscarinic potency [27] |
Scopolamine | C₁₇H₂₁NO₄ [24] | 303.35 [24] | Single configuration [24] | More thermally stable [14] [24] | 92% antimuscarinic potency [27] |
Cocaine | C₁₇H₂₁NO₄ [25] | 303.35 [25] | Single configuration [25] | Different stability profile [25] | Local anesthetic/stimulant [25] |
Tropine | C₈H₁₅NO [41] | 141.21 [41] | Achiral [41] | More stable (alcohol) [41] | Inactive (hydrolysis product) [22] |
Tropic acid | C₉H₁₀O₃ [41] | 166.17 [41] | Chiral center [41] | Acid component [41] | Inactive (hydrolysis product) [19] |
Acute Toxic